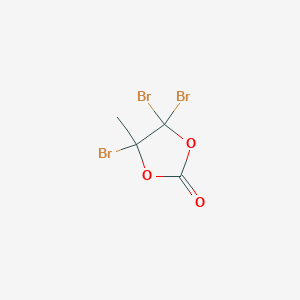
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is a brominated organic compound with the molecular formula C4H5Br3O3. This compound is part of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of three bromine atoms and a methyl group makes it a unique and reactive molecule, often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one typically involves the bromination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide yields methoxy derivatives, while reduction with LiAlH4 results in partially de-brominated compounds.
Scientific Research Applications
4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one involves its ability to act as an electrophile due to the presence of bromine atoms. This electrophilic nature allows it to react with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
- 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
Comparison: 4,4,5-Tribromo-5-methyl-1,3-dioxolan-2-one is unique due to its high bromine content, which imparts distinct reactivity and properties compared to its analogs. For instance, 4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one lacks bromine atoms, making it less reactive in substitution reactions. Similarly, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane contains boron instead of bromine, leading to different chemical behavior and applications.
Properties
CAS No. |
827300-13-0 |
|---|---|
Molecular Formula |
C4H3Br3O3 |
Molecular Weight |
338.78 g/mol |
IUPAC Name |
4,4,5-tribromo-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
InChI Key |
LYPUNLHEBVFLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)O1)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
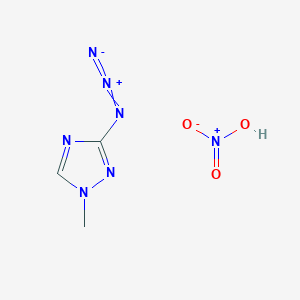
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
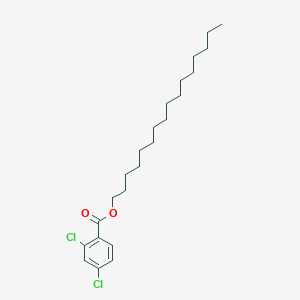
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
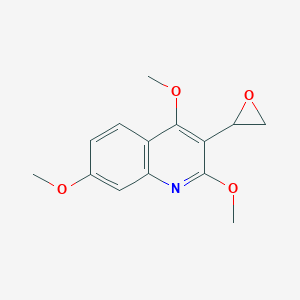
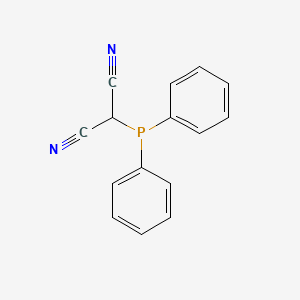
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
